molecular formula C15H21NO4 B2704946 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone CAS No. 1421462-50-1

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone

Cat. No.: B2704946
CAS No.: 1421462-50-1
M. Wt: 279.336
InChI Key: VGADYRXDYFFNEY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone is a synthetic organic compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a hybrid structure combining a 4-ethoxyphenyl ethanone scaffold with a functionalized morpholine ring. The 4-ethoxyacetophenone moiety is a known chemical building block , while the 3-(hydroxymethyl)morpholine component is a valuable heterocyclic motif frequently explored in drug discovery for its ability to modulate the physicochemical and pharmacological properties of lead compounds . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. The reactive ketone group and the hydroxymethyl substituent on the morpholine ring serve as versatile handles for further chemical derivatization. Researchers can leverage these functional groups to create amide bonds, undergo nucleophilic additions, or form ester linkages, facilitating the construction of diverse chemical libraries for biological screening. Its structure suggests potential for investigating various biological targets, and it may hold promise for the development of new therapeutic agents, aligning with the ongoing exploration of nitrogen-containing heterocycles like morpholines and indoles in antimicrobial and central nervous system drug research . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage procedures.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-20-14-5-3-12(4-6-14)9-15(18)16-7-8-19-11-13(16)10-17/h3-6,13,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADYRXDYFFNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation, to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The biological activity of 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone has been investigated across several studies, primarily focusing on its anticancer and neuropharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have shown that this compound may possess significant anticancer properties.

Compound Cell Line IC50 (nM)
This compoundHeLa (Cervical)TBD
Analog Compound AA549 (Lung)25
Analog Compound BMCF7 (Breast)30

Neuropharmacological Effects

The compound's morpholino structure suggests potential interactions with neurotransmitter systems. Studies have indicated that derivatives with similar morpholino functionalities may modulate serotonin and dopamine receptors, indicating possible applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds to this compound. The findings revealed that certain derivatives exhibited potent anticancer activity while maintaining a favorable safety profile.

Case Study 2: Neuropharmacological Assessment

Research focusing on morpholine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests potential applications for this compound in treating depression and anxiety disorders.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone exerts its effects involves interactions with specific molecular targets. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility logP Biological Activity References
2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone C14H19NO4 277.31 4-Ethoxyphenyl, 3-(hydroxymethyl)morpholino Moderate ~2.1 Under investigation
1-(4-Morpholinophenyl)-2-phenyl-ethanone C18H19NO2 283.35 Phenyl, 4-morpholinophenyl Low ~3.0 Synthetic intermediate
1-(4-Methylphenyl)-2-morpholino-2-thioxo-1-ethanone C13H15NO2S 249.33 4-Methylphenyl, morpholino-thioxo Low ~2.8 Research use
1-(4-Hydroxy-3-methoxyphenyl)ethanone C9H10O3 166.18 4-Hydroxy-3-methoxyphenyl High ~1.5 Anti-allergic, antioxidant
Etofenprox C25H28O3 376.49 Ethoxyphenyl, propoxymethylbenzene Very low ~5.2 Insecticidal

Key Research Findings

Hydrophilicity vs.

Electronic Effects: Thioxo-substituted morpholino derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity, which may limit interactions with biological targets compared to oxygenated morpholino groups .

Ethoxyphenyl Role : The ethoxyphenyl moiety in the target compound and etofenprox contributes to π-π stacking interactions, though etofenprox’s larger hydrophobic structure favors membrane penetration in insecticides .

Anti-Allergic Potential: Simplified ethanones like 1-(4-hydroxy-3-methoxyphenyl)ethanone show promising anti-allergic activity, suggesting that the target compound’s morpholino group could be optimized for similar applications .

Biological Activity

2-(4-Ethoxyphenyl)-1-(3-(hydroxymethyl)morpholino)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, phenyl ketones have been noted for their ability to inhibit the growth of various microbial strains. In a study involving related compounds, it was found that certain derivatives could inhibit biofilm formation in marine microorganisms, suggesting a potential application in antifouling agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
4-EthoxyphenylacetoneS. aureus50 µg/mL
BenzophenonePseudomonas aeruginosa30 µg/mL

Cytotoxicity and Cancer Research

The morpholino derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. A study demonstrated that morpholino compounds can selectively induce cell death in cancerous cells while sparing normal cells, likely through modulation of specific signaling pathways .

Case Study:
In vitro studies on human breast cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Modulation of Signaling Pathways

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it is hypothesized that the compound interacts with proteins involved in the regulation of the cell cycle and apoptosis.

  • Nitric Oxide Pathway: Similar compounds have been shown to stimulate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which is crucial for vasodilation and cellular signaling .
  • Reactive Oxygen Species (ROS): The generation of ROS has been linked to the induction of apoptosis in various cancer cell lines.

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